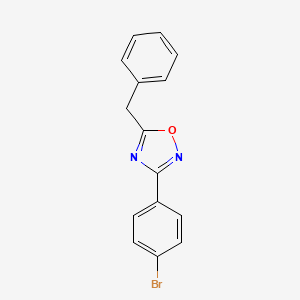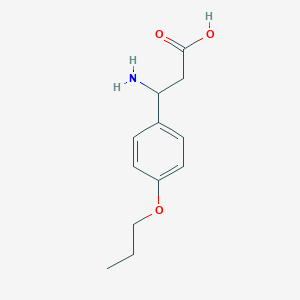![molecular formula C15H16N4 B1274094 7-苄基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 56344-53-7](/img/structure/B1274094.png)
7-苄基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-苄基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-胺是一种已知对丙型肝炎病毒(HCV)蛋白酶具有抑制作用的化合物 。该化合物属于吡咯并嘧啶类,其特征是吡咯和嘧啶环系融合。苄基和二甲基的引入增强了其生物活性及特异性。
科学研究应用
7-苄基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其对酶和蛋白质的抑制作用。
医学: 研究其作为抗病毒剂的潜力,特别是针对丙型肝炎病毒。
工业: 用于开发新的药物和化学产品.
作用机制
7-苄基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-胺的作用机制涉及其与丙型肝炎病毒蛋白酶的活性位点结合,从而抑制酶的活性。 这种抑制阻止了病毒复制,使其成为潜在的抗病毒剂 。分子靶点包括蛋白酶,涉及的途径与病毒复制和蛋白质合成有关。
生化分析
Cellular Effects
The effects of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interfere with the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . This compound’s ability to affect such critical pathways highlights its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it acts as an ATP-competitive inhibitor, selectively inhibiting PKB over PKA . This selective inhibition is essential for its potential use in targeted therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine change over time. Studies have shown that it remains stable under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can lead to significant changes in cellular processes over extended periods .
Metabolic Pathways
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it plays a role in the PI3K-PKB signaling pathway, promoting cell proliferation and survival . These interactions are vital for understanding its metabolic effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity . Understanding these processes is essential for optimizing its therapeutic potential.
Subcellular Localization
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to particular organelles, influencing its function and activity . This subcellular localization is critical for its role in cellular processes and potential therapeutic applications.
准备方法
合成路线与反应条件
7-苄基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-胺的合成通常涉及多步有机反应反应条件通常涉及使用乙醇等溶剂以及催化剂来促进反应 。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化反应器和连续流系统的大规模合成。 反应条件经过优化以确保高产率和纯度,通常涉及温度控制、压力调节以及使用高纯度试剂 。
化学反应分析
反应类型
7-苄基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-胺会发生多种化学反应,包括:
氧化: 该反应可以在分子中引入含氧官能团。
还原: 该反应可以去除含氧官能团或添加氢原子。
取代: 该反应可以将一个官能团替换为另一个官能团。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用氢化锂铝或在钯催化剂作用下的氢气等试剂。
取代: 在碱存在下使用卤代烷烃或酰氯等试剂.
主要生成产物
这些反应产生的主要产物取决于所用试剂和条件。 例如,氧化可能会生成酮或羧酸,而还原可能会生成醇或胺 。
相似化合物的比较
类似化合物
7-苄基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-醇: 结构相似,但具有羟基而不是胺基.
5,6-二甲基-7-(苯甲基)-7H-吡咯并[2,3-d]嘧啶-4-胺: 结构相似,但取代基略有不同.
独特性
7-苄基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-胺的独特性在于其对丙型肝炎病毒蛋白酶的特异性抑制作用,这在其他类似化合物中并不常见。 其独特的结构使其具有很高的结合亲和力和选择性,使其成为抗病毒研究中的宝贵化合物 。
属性
IUPAC Name |
7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10-11(2)19(8-12-6-4-3-5-7-12)15-13(10)14(16)17-9-18-15/h3-7,9H,8H2,1-2H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJFFHQKDQYWCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388205 |
Source


|
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56344-53-7 |
Source


|
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

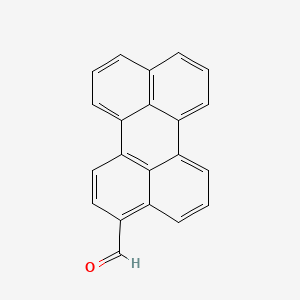
![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)


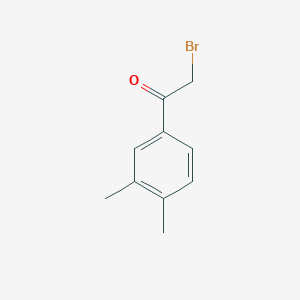
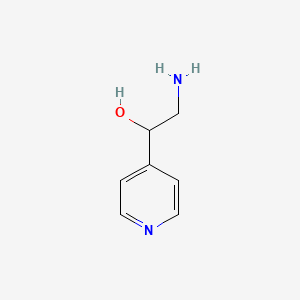
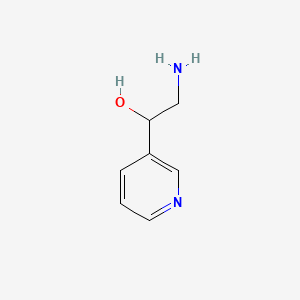
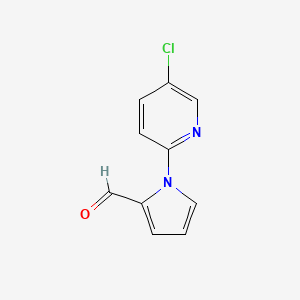
![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)
